molecular formula C17H16ClN5O2 B2795014 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 1105236-67-6

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

Cat. No.: B2795014
CAS No.: 1105236-67-6
M. Wt: 357.8
InChI Key: LAYVGIXFHUWYSI-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway, which is a type of programmed cell death . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity . This prevents the activation of the necroptosis signaling pathway, thereby inhibiting cell death .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream proteins in the pathway, such as RIPK3 and MLKL . This leads to a reduction in cell death, which can help to alleviate inflammation and other symptoms associated with diseases that involve necroptosis .

Pharmacokinetics

The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes , respectively . The compound also displayed an oral bioavailability of 59.55% , indicating that a significant proportion of the drug is able to reach the systemic circulation when administered orally.

Result of Action

The compound effectively blocks TNFα-induced necroptosis in both human and murine cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . This results in a reduction in cell death, which can help to alleviate symptoms associated with diseases that involve necroptosis .

Biological Activity

The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide , a member of the pyrazolo[3,4-d]pyridazine family, exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN5O2C_{24}H_{22}ClN_5O_2 with a molecular weight of 447.92 g/mol . It possesses a complex structure characterized by a pyrazolo[3,4-d]pyridazine core, which is known for its pharmacological relevance.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazolo[3,4-d]pyridazine have shown efficacy against various bacterial strains. A study highlighted that certain triazole-fused compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential effectiveness.

Antitumor Activity

The compound's structural features align with those of known antitumor agents. Pyrazolo[3,4-d]pyridazines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways. For example, compounds in this class have been reported to selectively inhibit c-Met kinases involved in tumor progression . The potential for this compound to act as an antitumor agent warrants further investigation.

Interaction with Cytochrome P450

The compound has been identified as an inhibitor of Cytochrome P450 isoforms in human liver microsomes, which is crucial for drug metabolism . This interaction suggests that the compound could influence the pharmacokinetics of co-administered drugs and highlights the need for careful consideration in polypharmacy scenarios.

Case Studies

  • Antibacterial Efficacy : A study involving a series of pyrazolo[3,4-d]pyridazine derivatives demonstrated significant antibacterial activity against drug-resistant strains. The lead compound exhibited an MIC comparable to established antibiotics, indicating its potential as a new therapeutic agent .
  • Cancer Treatment Research : In preclinical models, related compounds have shown promising results in inhibiting tumor growth and metastasis through targeted kinase inhibition. These findings support the hypothesis that the compound may possess similar antitumor properties .

Research Findings

A summary of key findings related to the biological activity of similar compounds is presented in Table 1.

Activity Type Compound Class MIC/IC50 Values Target Pathways
AntibacterialPyrazolo[3,4-d]pyridazines0.125 - 8 μg/mLDNA gyrase, Topoisomerase IV
AntitumorTriazole-Fused Pyrazolines0.005 μMc-Met kinase inhibition
Cytochrome P450 InhibitionVarious Pyrazole DerivativesN/ADrug metabolism modulation

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-19-14(24)9-22-17(25)16-13(15(21-22)10-5-6-10)8-20-23(16)12-4-2-3-11(18)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYVGIXFHUWYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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